![molecular formula C19H22O6 B14488705 Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol CAS No. 65224-13-7](/img/structure/B14488705.png)
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol is a compound that combines the properties of acetic acid and a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol typically involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the acylation of phenols and amines . These methods are designed to produce larger quantities of the compound efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The phenolic structure of the compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol is unique due to its combination of acetic acid and phenolic structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65224-13-7 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C15H14O2.2C2H4O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12;2*1-2(3)4/h2-10,16-17H,1H3;2*1H3,(H,3,4) |
Clave InChI |
CYTPDVCUEJOMCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
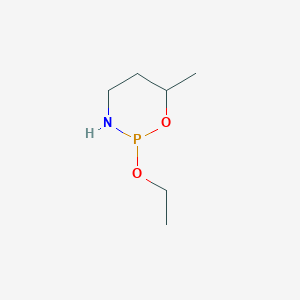

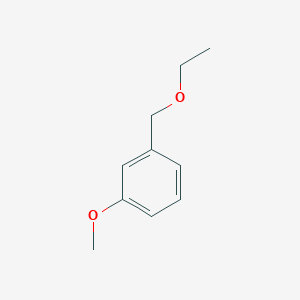
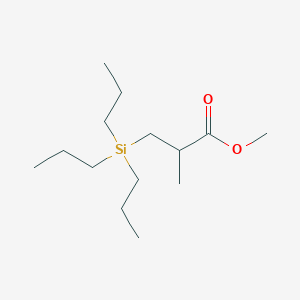
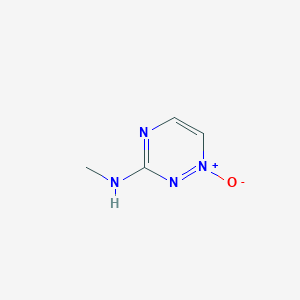


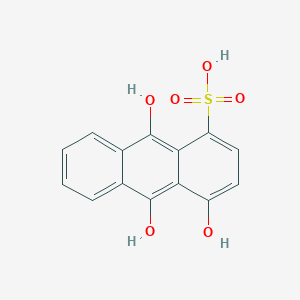
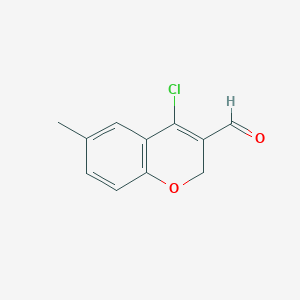
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
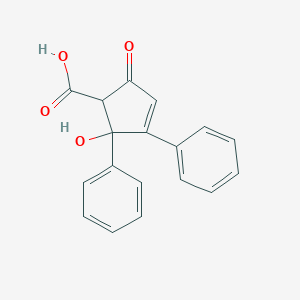
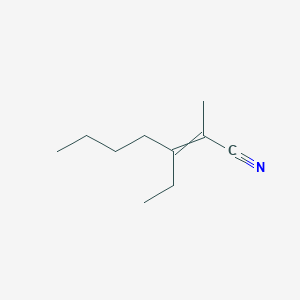
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
